1-Fluoronaphthalene

Catalog No.
S604959
CAS No.
321-38-0
M.F
C10H7F
M. Wt
146.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoronaphthalene

CAS Number

321-38-0

Product Name

1-Fluoronaphthalene

IUPAC Name

1-fluoronaphthalene

Molecular Formula

C10H7F

Molecular Weight

146.16 g/mol

InChI

InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

CWLKTJOTWITYSI-UHFFFAOYSA-N

SMILES

Array

solubility

3.53e-04 M

Synonyms

NSC 4690; α-Fluoronaphthalene; Duloxetine USP Impurity G;

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2F

The exact mass of the compound 1-Fluoronaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.53e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4690. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Fluoronaphthalene is a highly stable, halogenated aromatic liquid characterized by a boiling point of approximately 215 °C and a melting point of -13 °C . Unlike its solid unhalogenated or isomeric counterparts, it remains a flowable liquid at room temperature, making it highly advantageous for direct solvent applications and continuous-flow manufacturing. In industrial and advanced research settings, it is primarily procured as a specialized solvent additive for optimizing organic photovoltaic (OPV) active layers, a reliable internal standard for quantitative 19F NMR spectroscopy, and a precise precursor for transition-metal-catalyzed C-F activation methodologies. Its unique combination of a robust C-F bond, liquid phase state, and specific solvency profile makes it a critical material for workflows where standard aromatic solvents or heavier halides fail to provide the necessary selectivity or morphological control.

Substituting 1-fluoronaphthalene with closely related analogs such as 1-chloronaphthalene, 2-fluoronaphthalene, or unhalogenated naphthalene severely compromises process reliability and product performance [1]. In organic solar cell manufacturing, replacing 1-fluoronaphthalene with 1-chloronaphthalene alters the active layer's thermodynamic miscibility, leading to oversized phase separation and a subsequent drop in power conversion efficiency. From a handling perspective, substituting with 2-fluoronaphthalene introduces significant processability hurdles, as its melting point of ~57 °C requires continuous heating to maintain a liquid state, precluding its use in low-temperature liquid dosing systems. Furthermore, in synthetic cross-coupling applications, the bond dissociation energy of the C-F bond is entirely distinct from C-Cl or C-H bonds, meaning that substitution with 1-chloronaphthalene or naphthalene will result in divergent catalytic pathways, off-target reactivity, or complete catalyst deactivation.

Thermal Properties and Liquid-Phase Processability

In industrial manufacturing and laboratory synthesis, the physical state of a solvent or precursor dictates its handling requirements and equipment compatibility. 1-Fluoronaphthalene possesses a melting point of -13 °C, ensuring it remains a stable, low-viscosity liquid at standard room temperature . In stark contrast, its structural isomer, 2-fluoronaphthalene, has a melting point of approximately 57 °C, requiring it to be handled as a solid or pre-melted before use. This ~70 °C difference in melting point makes 1-fluoronaphthalene significantly more suitable for continuous-flow reactor systems, direct use as a liquid solvent additive, and low-temperature dosing without the need for auxiliary carrier solvents.

Evidence DimensionMelting Point / Phase State at 20 °C
Target Compound Data-13 °C (Liquid)
Comparator Or Baseline2-Fluoronaphthalene: ~57 °C (Solid)
Quantified Difference~70 °C lower melting point; liquid vs. solid handling
ConditionsStandard atmospheric pressure (20 °C)

Eliminates the need for pre-melting or dissolution, enabling seamless integration into continuous-flow reactors and direct solvent-additive workflows.

Morphological Control as a Solvent Additive in Organic Photovoltaics

Solvent additives are critical for tuning the active layer morphology in non-fullerene organic solar cells (OSCs). Studies comparing naphthalene derivatives reveal that while 1-chloronaphthalene (1-CN) can induce excessively low miscibility leading to oversized phase separation, 1-fluoronaphthalene provides an optimal miscibility profile [1]. The use of 1-fluoronaphthalene balances exciton dissociation and charge transport by preventing the excessive crystallization of the acceptor component that occurs with 1-CN. This precise morphological control is essential for maximizing the nanoscale phase separation required for high power conversion efficiency (PCE) in printed solar modules.

Evidence DimensionActive Layer Miscibility and Phase Separation
Target Compound Data1-Fluoronaphthalene: Optimal phase separation balancing dissociation and transport
Comparator Or Baseline1-Chloronaphthalene: Too low miscibility, oversized phase separation
Quantified DifferencePrevention of oversized acceptor crystals; improved morphological balance
ConditionsPrinted non-fullerene organic solar cell fabrication (e.g., PBDB-T-2F:BTP-C3-4F blends)

Procuring 1-fluoronaphthalene over 1-chloronaphthalene for OSC fabrication prevents catastrophic phase over-separation, directly increasing the yield of high-efficiency photovoltaic modules.

Quantitative Reliability as a 19F NMR Internal Standard

1-Fluoronaphthalene is extensively utilized as an internal standard for quantitative 19F NMR (qNMR) to determine reaction yields in complex fluorination and deoxyfluorination methodologies[1]. Compared to aliphatic or CF3-based standards like trifluorotoluene (PhCF3), 1-fluoronaphthalene provides a distinct aromatic fluorine resonance (typically around -123 ppm) that rarely overlaps with the signals of newly synthesized aliphatic fluorides or trifluoromethyl groups. This distinct chemical shift allows for precise integration and yield calculation directly from crude reaction mixtures without the need for prior chromatographic purification.

Evidence DimensionSignal Overlap in 19F NMR
Target Compound Data1-Fluoronaphthalene: Distinct aromatic resonance (~ -123 ppm)
Comparator Or BaselinePhCF3 or aliphatic standards: High risk of signal overlap with CF3/aliphatic products
Quantified DifferenceClear baseline resolution for accurate integration of complex fluorinated products
ConditionsCrude reaction mixture analysis via 19F NMR

Ensures highly accurate, high-throughput yield quantification in parallel synthesis and reaction optimization without the bottleneck of product isolation.

Selective Reactivity in Transition-Metal Catalyzed C-F Activation

1-Fluoronaphthalene serves as a benchmark substrate for developing novel C-F bond activation protocols. When subjected to trilithium nickelate complexes, the C-F bond in 1-fluoronaphthalene undergoes selective oxidative addition, enabling catalytic cross-coupling with lithium acetylides to form 1-alkynylnaphthalenes [1]. This reactivity is fundamentally orthogonal to unhalogenated naphthalene, which is inert under these conditions, and differs from 1-chloronaphthalene, which undergoes much more facile C-Cl oxidative addition. The specific bond dissociation energy of the C-F bond in 1-fluoronaphthalene allows chemists to probe and utilize specialized catalytic cycles that are inaccessible with other halides.

Evidence DimensionBond Activation Susceptibility
Target Compound Data1-Fluoronaphthalene: Selective C-F activation via Ni(II) intermediates
Comparator Or BaselineNaphthalene: Inert; 1-Chloronaphthalene: Rapid C-Cl activation
Quantified DifferenceEnables selective C-F cross-coupling pathways not possible with C-H or C-Cl analogs
ConditionsNi-catalyzed alkynylation using trilithium nickelates

Provides a specialized precursor for synthesizing complex functionalized naphthalenes via orthogonal C-F activation strategies.

Morphology-Tuning Solvent Additive for High-Efficiency Organic Solar Cells

Leveraging its optimal miscibility profile compared to 1-chloronaphthalene, 1-fluoronaphthalene is highly recommended as a solvent additive in the fabrication of non-fullerene organic solar cells (OSCs) [1]. It is specifically chosen to precisely control the crystallization kinetics of the acceptor component during printing, ensuring the ideal nanoscale phase separation required for maximized power conversion efficiency.

Quantitative Internal Standard for High-Throughput 19F NMR Reaction Screening

Due to its distinct and isolated aromatic fluorine resonance, 1-fluoronaphthalene is the standard of choice for quantitative 19F NMR (qNMR) analysis [2]. It is highly suited for high-throughput screening of deoxyfluorination and radiofluorination reactions, allowing chemists to accurately determine yields directly from crude mixtures without signal overlap from aliphatic or CF3-containing products.

Liquid-Phase Halogenated Solvent for Continuous-Flow and Low-Temperature Processing

Because it remains a stable liquid down to -13 °C, 1-fluoronaphthalene is the preferred halogenated naphthalene for continuous-flow synthesis and low-temperature liquid dosing . It eliminates the heating and pre-melting steps required when using solid isomers like 2-fluoronaphthalene, streamlining automated manufacturing and direct solvent applications.

Specialized Aryl Fluoride Precursor for Orthogonal Cross-Coupling Methodologies

1-Fluoronaphthalene is a critical precursor for advanced organometallic synthesis, specifically in transition-metal-catalyzed C-F bond activation [3]. It is procured by research groups developing novel nickel- or palladium-catalyzed cross-coupling reactions where the selective activation of the C-F bond is required in the presence of other functional groups, a pathway inaccessible when using standard unhalogenated or chlorinated naphthalenes.

Physical Description

1-fluoronaphthalene appears as needles. (NTP, 1992)
Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS]

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

146.053178385 Da

Monoisotopic Mass

146.053178385 Da

Boiling Point

419 °F at 756 mmHg (NTP, 1992)

Heavy Atom Count

11

Density

1.1322 at 68 °F (NTP, 1992) - Denser than water; will sink

Appearance

Powder

Melting Point

16 °F (NTP, 1992)

UNII

0920702UT7

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 52 of 55 companies with hazard statement code(s):;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.09 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

321-38-0

Wikipedia

1-Fluoronaphthalene

General Manufacturing Information

Naphthalene, 1-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023
Chen et al. Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, doi: 10.1038/s41557-021-00835-7, published online 13 December 2021

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